Megestrol

Receptor Pharmacology Binding Affinity Selectivity

Megestrol is a high-affinity progesterone receptor ligand (Ki 1.44 nM) from the 17α-hydroxyprogesterone derivative class, offering 75× the oral potency of natural progesterone. Its distinct binding profile—including measurable androgenic and glucocorticoid activity—makes it irreplaceable for studies requiring mixed agonist effects, appetite/cachexia research, or metabolic regulation models. Not a pure antiandrogen; ideal as a positive control for differentiating pure antiandrogen effects. Procure with confidence for reproducible preclinical research.

Molecular Formula C22H30O3
Molecular Weight 342.5 g/mol
CAS No. 3562-63-8
Cat. No. B1676162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMegestrol
CAS3562-63-8
Synonyms17-Hydroxy-6-methylpregna-3,6-diene-3,20-dione
Megestrol
Pregna-4,6-diene-3,20-dione, 17-hydroxy-6-methyl-
Molecular FormulaC22H30O3
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
InChIInChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1
InChIKeyVXIMPSPISRVBPZ-NWUMPJBXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWHITE OR ALMOST WHITE, CRYSTALLINE POWDER;  SPARINGLY SOL IN ALC;  SLIGHTLY SOL IN ETHER & FIXED OILS;  SOL IN ACETONE;  VERY SOL IN CHLOROFORM /ACETATE/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Megestrol (CAS 3562-63-8): Core Identity and Procurement Baseline


Megestrol is a synthetic progestogen belonging to the 17α-hydroxyprogesterone derivative class, exhibiting an oral progestational potency approximately 75 times that of natural progesterone [1]. It is characterized by a molecular formula of C22H30O3, a molecular weight of 342.47 g/mol, and a crystalline solid form with defined solubility parameters . While it shares structural and pharmacological features with other progestins, its specific binding profile and clinical applications necessitate precise compound selection.

Why Megestrol Cannot Be Interchanged with Other Progestins


Despite belonging to the same class of 17α-hydroxyprogesterone derivatives, megestrol exhibits a unique pharmacological profile that precludes simple substitution. Direct comparative studies reveal distinct binding affinities for steroid receptors (progesterone, androgen, glucocorticoid), divergent progestational potency rankings, and variable clinical outcomes compared to analogs like medroxyprogesterone acetate (MPA) and chlormadinone acetate [1][2]. These quantifiable differences in receptor engagement and downstream effects dictate specific therapeutic and research applications, making precise compound selection critical for reproducibility and efficacy.

Megestrol Quantitative Differentiation Data for Scientific Selection


Receptor Binding Affinity: Megestrol vs. Progesterone Receptor (PR) and Glucocorticoid Receptor (GR)

Megestrol demonstrates high-affinity binding to the progesterone receptor (PR) with an IC50 of 11 nM (bovine) and a Ki of 1.44 nM (bovine) . This binding potency is substantially higher than that of endogenous progesterone and establishes its utility as a potent progestin. Furthermore, its affinity for the glucocorticoid receptor (GR) is notable (IC50 19 nM human, Ki 8.77 nM human), a property that distinguishes it from some other progestins and contributes to its unique clinical effects .

Receptor Pharmacology Binding Affinity Selectivity

Progestational Activity Ranking: Megestrol vs. Medroxyprogesterone Acetate and Other Analogs

A hierarchical ranking of progestational activity places megestrol's potency as slightly greater than medroxyprogesterone acetate (MPA), norethindrone, and norethindrone acetate, but slightly less than chlormadinone acetate and substantially less than norgestrel [1]. This ordinal positioning, derived from pharmacodynamic assessments, highlights that megestrol is not the most potent progestin available, but its specific rank is a key differentiator for applications requiring a defined level of progestational effect without the extreme potency of agents like norgestrel.

Pharmacodynamics Comparative Pharmacology Potency

Clinical Efficacy in Breast Cancer: Megestrol vs. Medroxyprogesterone Acetate (MPA)

In a randomized trial of 92 evaluable patients with advanced breast cancer, the response rate was 25% (12/48) for megestrol acetate (MA) compared to 43% (19/44) for medroxyprogesterone acetate (MPA) [1]. Notably, the response in bone lesions was significantly lower for MA (12%) versus MPA (45%) [1]. Median progression-free survival was 15 months for MA and 10 months for MPA, while overall survival was 20 vs. 16 months, respectively [1]. This demonstrates that while MA may be less efficacious in terms of response rate, particularly for bone metastases, it offers a different clinical outcome profile.

Clinical Oncology Breast Cancer Comparative Efficacy

Androgenic vs. Antiandrogenic Activity: Megestrol vs. Flutamide and Cyproterone Acetate

In a preclinical model assessing ventral prostate weight in castrated rats, megestrol acetate demonstrated intrinsic androgenic activity, increasing prostate weight by 100% (P<0.01) and lacking antiandrogenic effects [1]. In contrast, flutamide completely reversed DHT-stimulated prostate growth, and cyproterone acetate showed mixed effects (40% residual weight increase) [1]. Additionally, both megestrol and cyproterone acetate inhibited adrenal weight to approximately 25% of control, confirming glucocorticoid activity [1].

Endocrine Pharmacology Androgen Receptor Selectivity

Optimal Use Cases for Megestrol (CAS 3562-63-8) Based on Quantitative Evidence


In Vitro Progesterone Receptor (PR) Activation Studies

Megestrol's high-affinity binding to the progesterone receptor (Ki 1.44 nM) makes it a robust tool for investigating PR-mediated signaling pathways. Its intermediate progestational potency, as ranked against other synthetic progestins [1], allows for studies where a potent but not maximal agonist effect is desired, avoiding the potential complexities of extremely high-potency compounds like norgestrel.

Androgen Receptor (AR) Research in Non-Antiandrogenic Contexts

Unlike flutamide, megestrol is not an antiandrogen and exhibits intrinsic androgenic activity in vivo (100% prostate weight increase) [2]. This profile makes it a valuable comparator or positive control in experiments designed to differentiate pure antiandrogenic effects from mixed or progestational effects. It should not be selected for research requiring pure AR antagonism.

Animal Models of Cancer Cachexia or Appetite Stimulation

Megestrol's established clinical role in treating cachexia and anorexia, supported by its appetite-stimulating effects noted in clinical trials (e.g., increased appetite in 83% of patients) [3], positions it as a relevant compound for preclinical research into metabolic regulation and body weight. Its glucocorticoid activity (adrenal weight inhibition to 25% of control) [2] is a key mechanistic consideration for these models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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